![molecular formula C9H17NO3 B1467218 2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1248214-51-8](/img/structure/B1467218.png)

2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Descripción general

Descripción

“2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound that is part of the pyrrolidine class . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is a versatile substance used extensively in scientific research due to its unique properties.

Synthesis Analysis

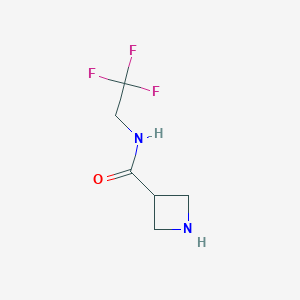

This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one and its derivatives are primarily used in the synthesis and structural analysis of complex organic molecules. For instance, researchers have synthesized compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol and studied their molecular and crystal structures through techniques such as single-crystal X-ray diffraction. These compounds have applications in understanding molecular interactions and designing materials with specific properties (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).

Quantum Chemical Investigations

Derivatives of pyrrolidinones, closely related to this compound, have been the subject of Density Functional Theory (DFT) and quantum-chemical calculations. These studies aim to understand the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular densities. Such research provides insight into the reactivity and stability of these compounds, which is crucial for their application in various fields, including materials science and pharmaceuticals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Electrooptic Film Fabrication

Compounds structurally similar to this compound have been used in the fabrication of electrooptic films. These films are essential components in devices that require the modulation of light in response to an electric field. The compounds are synthesized and characterized to determine their suitability for creating thin films with desirable microstructures and optical/electrooptic responses (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).

Antioxidant Activity

Recent studies have focused on the synthesis of 3-pyrroline-2-ones, which share a common structural motif with this compound. These compounds have been investigated for their antioxidant properties, which are essential in combating oxidative stress in biological systems. The compounds were tested using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, and their radical scavenging activities were compared with conventional antioxidants, suggesting their potential therapeutic applications (Nguyen, Dai, Mechler, Hoa, & Vo, 2022).

Direcciones Futuras

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future direction could be the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

2-ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-4-3-8(5-10)6-11/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLTYNGTGLZGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)

![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)

![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)